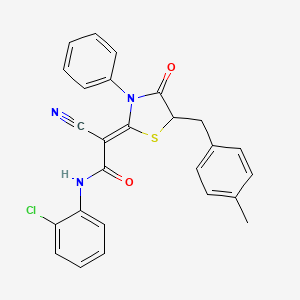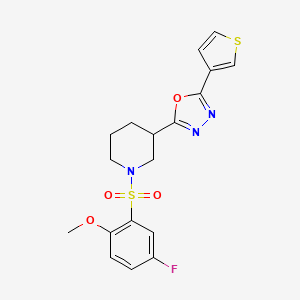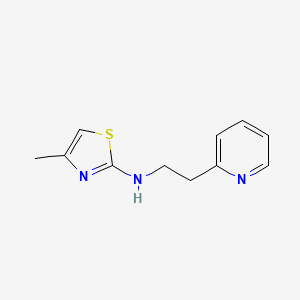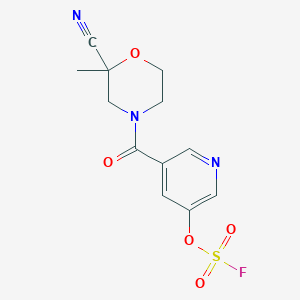![molecular formula C8H16N2O2 B2531602 1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine CAS No. 71766-84-2](/img/structure/B2531602.png)
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been explored in the context of pharmacological applications. In one study, three 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with different substituents at the 6-position were synthesized. The process involved the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate to introduce the benzyl, 3-indolylmethyl, or 4-indolylmethyl groups. This method demonstrates a versatile approach to modifying the spirodecane scaffold for potential biological activity .
Molecular Structure Analysis
The molecular structure of a 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane compound was determined using X-ray crystallography. The crystallographic data revealed that the compound crystallizes in the monoclinic space group P21/n. The cyclohexyl ring within the structure adopts a chair conformation, which is a common and stable conformation for cyclohexane rings. Additionally, the compound was identified as chiral, which could have implications for its biological activity and synthesis .
Chemical Reactions Analysis
The chemical reactivity of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold can be inferred from the synthesis methods used to create derivatives. For instance, the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane to produce a dichloroacetyl derivative indicates that the spirocyclic amine can undergo acylation reactions. This reactivity is useful for introducing various substituents that can modulate the compound's physical, chemical, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1,4-dioxa-8-azaspiro[4.5]decane derivatives are influenced by their molecular structure. The crystallographic data provides insights into the density and molecular geometry of the dichloroacetyl derivative, with a density of 1.397 g/cm³. The chair conformation of the cyclohexyl ring suggests that the derivatives may have a relatively rigid structure, which could affect their interaction with biological targets. The chirality of the compound is also an important factor, as it can lead to different biological activities for each enantiomer .
In terms of pharmacological properties, the synthesized spirodecane derivatives were evaluated for dopamine agonist activity. While none of the compounds showed central nervous system activity, the 4-indolylmethyl analogue demonstrated potent peripheral dopamine agonist activity. This suggests that structural modifications at the 6-position of the spirodecane ring can significantly influence biological activity, which is a critical consideration for drug design .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine and its derivatives have been synthesized and structurally characterized through various methods. A study detailed the synthesis of triaza and dioxa aza spiro derivatives, including 1,4-dioxa-8-azaspiro[4.5]decane, using the Mannich reaction and cyclocondensation, confirming structures through elemental analysis, mass, IR, 1H,13C, and NMR studies (Natarajan et al., 2021).
Antibacterial Activity
The synthesized compounds were screened for antibacterial activity against various bacteria, with some showing promising results. For instance, one of the compounds exhibited excellent in vitro antibacterial activity against species such as Proteus mirabilis, Klebsiella oxytoca, Staphylococcus aureus, and Salmonella paratyphi (Natarajan et al., 2021).
Environmental and Material Applications
The compound's derivatives have also been explored for environmental applications. A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene was synthesized and used to create a calix[4]arene-based copolymer. This copolymer demonstrated significant sorption efficiency for carcinogenic azo dyes and aromatic amines, indicating its potential application in waste treatment and environmental protection (Akceylan et al., 2009).
Structural Studies
In-depth structural studies have been conducted on certain derivatives. For instance, the antitubercular benzothiazinone BTZ043, containing a 1,4-dioxa-8-azaspiro[4.5]decane side chain, underwent a comprehensive structural study using X-ray, variable temperature NMR, and DFT, providing insights into the compound's conformations and rotational barriers (Richter et al., 2022).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-6-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-5-7-6-10-2-1-8(7)11-3-4-12-8/h7,10H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBWCLFVLBAPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12OCCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7,8-dimethylchromen-2-one](/img/structure/B2531526.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)




![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)
![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

